4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one
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Overview
Description
4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the methoxyphenyl group and the sulfonyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one can be compared with other similar compounds that contain piperidine and piperazine rings, as well as methoxyphenyl groups. Some similar compounds include:
- N-((4-Methoxyphenyl)sulfonyl)piperidine-3-carboxamide
- 4-(4-Methoxyphenyl)piperidine-3-carboxylic acid
- 3-Methyl-4-(4-methoxyphenyl)piperazine These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications .
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-13-17(22)19-9-11-21(13)18(23)14-4-3-10-20(12-14)27(24,25)16-7-5-15(26-2)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCJDDLWUSHYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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